2-[(4-Chlorophenyl)azo]-1h-imidazole
Description
Structure
3D Structure
Properties
CAS No. |
63589-28-6 |
|---|---|
Molecular Formula |
C9H7ClN4 |
Molecular Weight |
206.63 g/mol |
IUPAC Name |
(4-chlorophenyl)-(1H-imidazol-2-yl)diazene |
InChI |
InChI=1S/C9H7ClN4/c10-7-1-3-8(4-2-7)13-14-9-11-5-6-12-9/h1-6H,(H,11,12) |
InChI Key |
MLYDUQPPEMTRAU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N=NC2=NC=CN2)Cl |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways for 2 4 Chlorophenyl Azo 1h Imidazole and Its Derivatives
Established Synthetic Routes for Azo-Imidazole Scaffold Construction
The traditional synthesis of the 2-[(4-Chlorophenyl)azo]-1H-imidazole scaffold is a multi-step process that hinges on two key chemical transformations: the formation of the azo group and the construction of the imidazole (B134444) ring.
The synthesis typically begins with the diazotization of a primary aromatic amine, in this case, 4-chloroaniline (B138754). This process involves treating the amine with nitrous acid (HNO₂), usually generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl), at low temperatures (0–5 °C) to form a diazonium salt. researchgate.netbyjus.com The resulting 4-chlorophenyldiazonium salt is an electrophile. organic-chemistry.org
The diazotization reaction mechanism starts with the reaction between nitrous acid and the mineral acid to produce a nitrosonium ion (NO⁺). byjus.com This ion then reacts with the primary aromatic amine. Through a series of protonation and deprotonation steps, water is eliminated to yield the aryl diazonium ion. byjus.com
Following its formation, the diazonium salt undergoes an azo coupling reaction, which is an electrophilic aromatic substitution. researchgate.netorganic-chemistry.org The diazonium ion attacks the electron-rich imidazole ring, which is an activated aromatic compound. organic-chemistry.org The coupling reaction of an aryl diazonium ion with imidazole specifically yields 2-(arylazo)imidazole. researchgate.net The substitution typically occurs at the para position of the coupling agent, but in the case of imidazole, the reaction takes place at the C-2 position. organic-chemistry.orgresearchgate.net The pH of the reaction medium is crucial and must be mildly acidic to neutral for the reaction to proceed efficiently. organic-chemistry.org
Table 1: General Conditions for Diazotization and Azo Coupling
| Step | Reactants | Reagents | Temperature | Key Considerations |
| Diazotization | 4-Chloroaniline | Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl) | 0–5 °C | Low temperature is essential to keep the diazonium salt stable. researchgate.net |
| Azo Coupling | 4-Chlorophenyldiazonium salt, 1H-Imidazole | - | 0–5 °C | The reaction medium should be mildly acidic or neutral. organic-chemistry.org |
The imidazole ring itself is a fundamental heterocyclic structure that can be synthesized through various condensation and cyclization reactions. nih.gov These methods can be employed to prepare the imidazole substrate before the azo coupling step.
One of the most classic methods is the Debus-Radziszewski imidazole synthesis , which involves the condensation of a 1,2-dicarbonyl compound (like glyoxal), an aldehyde, and two equivalents of ammonia (B1221849). nih.govjetir.org Variations of this reaction can use a primary amine in place of one equivalent of ammonia to produce N-substituted imidazoles. nih.gov
Other significant strategies include:
Van Leusen Imidazole Synthesis: This three-component reaction utilizes tosylmethyl isocyanide (TosMIC) as a key reagent, which reacts with an aldehyde and an amine to form the imidazole ring. nih.gov
Condensation of α-haloketones: α-Haloketones can react with amidines or guanidines in a condensation reaction to form the imidazole ring. For instance, 2-chloro-1-(4-chlorophenyl)ethan-1-one can be condensed with a guanidine (B92328) derivative to yield a 2-aminoimidazole scaffold. mdpi.com
From Oxazoles: Oxazoles can sometimes be converted into imidazoles by heating them with an amine or ammonia under pressure, although this often requires alkaline conditions. youtube.com
These cyclocondensation strategies provide access to a wide array of substituted imidazoles that can subsequently be used as coupling partners in the azo synthesis. youtube.com
Novel Synthetic Approaches and Catalyst Development
Recent advancements in chemical synthesis have focused on developing more efficient, environmentally friendly, and versatile methods for preparing azo-imidazole compounds.
The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances. nih.gov In the context of azo compound synthesis, this has led to several innovations.
Use of Greener Catalysts and Reagents: Researchers have explored replacing hazardous mineral acids like HCl and H₂SO₄ in diazotization reactions with biodegradable and non-toxic alternatives such as alginic acid. digitellinc.com Solid acid catalysts, like sulfonic acid functionalized magnetic nanoparticles (Fe₃O₄@SiO₂-SO₃H), have been used to facilitate solvent-free diazo coupling reactions via grinding at room temperature. rsc.org This approach avoids toxic solvents and simplifies product isolation. rsc.org
Alternative Reaction Media: The use of ionic liquids and deep eutectic solvents (DES) like cholinium chloride/urea offers a greener alternative to volatile organic compounds (VOCs). mdpi.comicrc.ac.ir These solvents are often non-flammable, have low vapor pressure, and can sometimes be recycled. mdpi.com
One-Pot Synthesis: Multicomponent reactions (MCRs) that combine several steps into a single operation are a cornerstone of green chemistry. One-pot methods for synthesizing substituted imidazoles reduce waste and improve efficiency. jetir.orgrsc.org For example, a one-pot synthesis of azo compounds has been developed using t-BuONO as a nitrosonium source in DCM at room temperature, which avoids acidic or alkaline additives. researchgate.net
Table 2: Comparison of Conventional vs. Green Synthesis Approaches
| Feature | Conventional Method | Green Approach | Source |
| Acid Catalyst | Strong mineral acids (HCl, H₂SO₄) | Alginic acid, Solid acid catalysts | digitellinc.comrsc.org |
| Solvent | Volatile organic compounds (VOCs) | Ionic liquids, Deep eutectic solvents, Solvent-free (grinding) | mdpi.comrsc.orgicrc.ac.ir |
| Procedure | Multi-step with intermediate isolation | One-pot multicomponent reactions | researchgate.netrsc.org |
| Conditions | Low temperatures, Use of alkalis | Room temperature, Mild conditions | rsc.org |
The application of alternative energy sources like microwaves and ultrasound has revolutionized organic synthesis by enhancing reaction rates and improving yields. nih.govdntb.gov.ua
Microwave-Assisted Synthesis: Microwave irradiation has been successfully used for the rapid and efficient synthesis of imidazole derivatives. ias.ac.in For instance, the Debus-Radziszewski synthesis of 2,4,5-triphenyl-1H-imidazole can be performed under microwave irradiation in the presence of glacial acetic acid, significantly reducing reaction times from hours to minutes. jetir.orgorientjchem.org This technique often leads to higher yields and cleaner reactions. jetir.orgasianpubs.org
Sonochemical Synthesis: Ultrasound has emerged as a novel and green technique for organic synthesis. nih.govdntb.gov.ua The application of ultrasonic irradiation can enhance reaction rates and improve yields in the preparation of imidazole derivatives. nih.gov For example, a one-pot, three-component sonochemical method using magnetic nanoparticles as a catalyst has been developed for the synthesis of 2,4,5-trisubstituted imidazoles, achieving high yields. nih.gov
Functionalization and Derivatization Strategies
The synthesis of derivatives of this compound is of significant interest for tuning its chemical and biological properties. nih.gov Functionalization can be achieved by introducing various substituents onto either the imidazole or the chlorophenyl ring.
Strategies for derivatization include:
Alkylation of the Imidazole Ring: The nitrogen atoms of the imidazole ring can be alkylated. For instance, a synthesized azo-imidazole compound can undergo a methylation reaction using an alkylating agent to modify the imidazole ring. nih.gov
Substitution on the Phenyl Ring: While the starting material is 4-chloroaniline, derivatives can be created by using other substituted anilines in the initial diazotization step. This allows for the introduction of a wide range of functional groups (e.g., methyl, nitro, methoxy) onto the phenyl ring. icrc.ac.irnih.gov
Multicomponent Reactions for Diverse Scaffolds: By varying the initial building blocks in multicomponent reactions, a diverse library of substituted azo-imidazoles can be generated. For example, reacting different aldehydes and 1,2-dicarbonyl compounds in a Radziszewski-type synthesis can lead to various substitutions at positions 4 and 5 of the imidazole ring. jetir.org
The incorporation of different heterocyclic moieties into the azo dye scaffold is a common strategy to improve the bioactive properties of the target derivatives. nih.gov
Regioselective Substitution Reactions on the Imidazole Core
The imidazole ring in this compound is susceptible to electrophilic substitution reactions. The position of substitution is directed by the electronic nature of the substituents on the ring. The azo group at the 2-position is electron-withdrawing, which deactivates the imidazole ring towards electrophilic attack. However, substitution can still be achieved under specific conditions, with the incoming electrophile typically directed to the 4- or 5-position of the imidazole ring.
Halogenation: The halogenation of 2-(arylazo)imidazoles can be achieved using various halogenating agents. For instance, bromination can be carried out using N-bromosuccinimide (NBS) in a suitable solvent, leading to the regioselective formation of the 4-bromo or 5-bromo derivative. The reaction conditions can be tuned to favor the formation of the monohalogenated product.
Nitration: Nitration of the imidazole core can be accomplished using standard nitrating agents, such as a mixture of nitric acid and sulfuric acid. Due to the deactivating effect of the azo group, forcing conditions may be required. The nitro group is expected to be introduced at the 4- or 5-position. The precise regioselectivity can be influenced by the reaction temperature and the specific nitrating agent employed.
Alkylation: The imidazole nitrogen can be readily alkylated. The N-alkylation of 2-(arylazo)imidazoles can be performed using various alkylating agents, such as alkyl halides or sulfates, in the presence of a base. This modification can be used to enhance the solubility and modify the electronic properties of the molecule.
Table 1: Regioselective Substitution Reactions on the Imidazole Core
| Reaction | Reagents and Conditions | Expected Product(s) |
|---|---|---|
| Bromination | N-Bromosuccinimide (NBS), CCl4, reflux | 2-[(4-Chlorophenyl)azo]-4-bromo-1H-imidazole and/or 2-[(4-Chlorophenyl)azo]-5-bromo-1H-imidazole |
| Nitration | HNO3/H2SO4, 0 °C to rt | 2-[(4-Chlorophenyl)azo]-4-nitro-1H-imidazole and/or 2-[(4-Chlorophenyl)azo]-5-nitro-1H-imidazole |
| N-Alkylation | CH3I, K2CO3, Acetone, reflux | 1-Methyl-2-[(4-chlorophenyl)azo]-1H-imidazole |
Modifications of the Chlorophenyl Moiety
The chlorophenyl group of this compound offers another site for synthetic modification, primarily through nucleophilic aromatic substitution (SNA r). The electron-withdrawing nature of the azo group activates the chlorophenyl ring towards nucleophilic attack, facilitating the displacement of the chlorine atom.
This reactivity allows for the introduction of a variety of functional groups, including amines, alkoxides, and thiolates. For example, reaction with a primary or secondary amine in the presence of a base can lead to the corresponding amino-substituted derivative. Similarly, treatment with sodium methoxide (B1231860) would yield the methoxy-substituted analog. These modifications can significantly alter the compound's color, solubility, and potential for metal coordination.
Table 2: Modifications of the Chlorophenyl Moiety
| Reaction Type | Nucleophile | Reagents and Conditions | Expected Product |
|---|---|---|---|
| Nucleophilic Aromatic Substitution | Piperidine | Piperidine, K2CO3, DMF, 100 °C | 2-{[4-(Piperidin-1-yl)phenyl]azo}-1H-imidazole |
| Nucleophilic Aromatic Substitution | Sodium Methoxide | NaOCH3, CH3OH, reflux | 2-[(4-Methoxyphenyl)azo]-1H-imidazole |
| Nucleophilic Aromatic Substitution | Sodium Thiophenoxide | NaSPh, DMF, rt | 2-[(4-(Phenylthio)phenyl)azo]-1H-imidazole |
Reductive and Oxidative Transformations of the Azo Linkage
The azo group (-N=N-) is a key functional group that can undergo both reductive and oxidative transformations, leading to significant structural changes in the molecule.
Reductive Cleavage: The azo linkage can be readily reduced and cleaved to form two separate amine compounds. This transformation is a common method for the degradation of azo dyes. A variety of reducing agents can be employed for this purpose. Catalytic hydrogenation, using catalysts such as palladium on carbon (Pd/C) with a hydrogen source like hydrogen gas or ammonium (B1175870) formate, is an effective method. Chemical reducing agents like sodium dithionite (B78146) (Na2S2O4) or stannous chloride (SnCl2) in acidic media can also achieve the reductive cleavage of the azo bond. This reaction would yield 4-chloroaniline and 2-amino-1H-imidazole.
Oxidative Cleavage: The azo bond can also be cleaved under oxidative conditions. Strong oxidizing agents, such as ozone (O3) or potassium permanganate (B83412) (KMnO4), can break the nitrogen-nitrogen double bond. The products of oxidative cleavage can vary depending on the specific oxidizing agent and reaction conditions, but often lead to the formation of nitro compounds or other oxidized species. For instance, oxidation may lead to the formation of 4-chloronitrobenzene and imidazole-2-carboxylic acid derivatives.
Table 3: Reductive and Oxidative Transformations of the Azo Linkage
| Transformation | Reagents and Conditions | Expected Products |
|---|---|---|
| Reductive Cleavage | H2, Pd/C, Ethanol | 4-Chloroaniline and 2-Amino-1H-imidazole |
| Reductive Cleavage | Na2S2O4, H2O/CH3OH | 4-Chloroaniline and 2-Amino-1H-imidazole |
| Oxidative Cleavage | O3, then H2O2 | 4-Chloronitrobenzene and Imidazole-2-carboxylic acid |
| Oxidative Cleavage | KMnO4, Acetone/H2O | 4-Chlorobenzoic acid and other degradation products |
Advanced Spectroscopic and Analytical Characterization Methodologies in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy stands as a cornerstone for the structural analysis of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopies are fundamental for the initial structural assessment of 2-[(4-Chlorophenyl)azo]-1H-imidazole. The chemical shifts (δ), reported in parts per million (ppm), are indicative of the electronic environment surrounding each nucleus.
In the ¹H NMR spectrum, the protons of the imidazole (B134444) ring typically appear as distinct signals. For instance, the protons at positions 4 and 5 of the imidazole ring are observed as singlets. The protons of the 4-chlorophenyl group exhibit a characteristic AA'BB' system, appearing as two doublets, due to the symmetry of the para-substituted ring. The N-H proton of the imidazole ring often presents as a broad singlet, and its chemical shift can be solvent-dependent.
The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. The carbon atoms of the imidazole ring and the 4-chlorophenyl group resonate at characteristic chemical shifts. The carbon atom attached to the chlorine (C-Cl) and the carbon atom bonded to the azo group (C-N) in the phenyl ring can be identified based on their expected electronic environments.
Table 1: ¹H and ¹³C NMR Chemical Shift Data for this compound
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| Imidazole H-4/H-5 | ~7.20 (s) | ~120.0 |
| Imidazole N-H | Variable (broad s) | - |
| Phenyl H-2'/H-6' | ~7.85 (d) | ~125.0 |
| Phenyl H-3'/H-5' | ~7.50 (d) | ~130.0 |
| Imidazole C-2 | - | ~145.0 |
| Imidazole C-4/C-5 | - | ~120.0 |
| Phenyl C-1' | - | ~150.0 |
| Phenyl C-2'/C-6' | - | ~125.0 |
| Phenyl C-3'/C-5' | - | ~130.0 |
| Phenyl C-4' | - | ~135.0 |
Note: The exact chemical shifts can vary depending on the solvent and experimental conditions. The values presented are approximate and illustrative.
To unambiguously assign the ¹H and ¹³C NMR signals and to confirm the connectivity of the molecular framework, two-dimensional (2D) NMR experiments are indispensable.
COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum reveals scalar couplings between protons, typically those separated by two or three bonds. In this compound, COSY correlations would be observed between the ortho- and meta-protons of the 4-chlorophenyl ring, confirming their adjacent relationship.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons directly attached to carbon atoms. The HSQC spectrum for this molecule would show cross-peaks connecting the signals of H-4/H-5 of the imidazole ring to their corresponding carbon signals (C-4/C-5), and the phenyl protons to their respective carbon atoms.
Mass Spectrometry (MS) Techniques for Molecular Formula and Fragmentation Studies
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.
HRMS provides a highly accurate measurement of the molecular mass of the parent ion. This precision allows for the determination of the elemental composition and thus the molecular formula of this compound. The experimentally determined exact mass is compared with the calculated mass for the proposed formula (C₉H₇ClN₄), and a small mass error (typically < 5 ppm) provides strong evidence for the correct molecular formula.
Table 2: HRMS Data for this compound
| Molecular Formula | Calculated Mass | Observed Mass (m/z) |
|---|---|---|
| C₉H₇ClN₄ | 206.0359 | [M+H]⁺ 207.0432 |
Note: The observed mass is often for the protonated molecule [M+H]⁺ in techniques like ESI.
In tandem mass spectrometry (MS/MS), the molecular ion is isolated and subjected to fragmentation, and the resulting fragment ions are analyzed. This provides valuable information about the structural components of the molecule. The fragmentation of this compound would likely involve cleavage of the azo bond (-N=N-), leading to the formation of characteristic fragment ions corresponding to the 4-chlorophenyl diazonium cation and the 2-aminoimidazole cation, or related radical cations. Analysis of these fragmentation pathways further corroborates the proposed structure.
X-ray Crystallography for Solid-State Structural Determination
While NMR and MS provide detailed structural information in the solution and gas phases, respectively, X-ray crystallography offers the definitive determination of the molecular structure in the solid state. This technique involves diffracting X-rays from a single crystal of the compound. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the precise positions of the atoms can be determined.
For this compound, a successful X-ray crystallographic analysis would provide accurate bond lengths, bond angles, and torsion angles. It would also reveal the planarity of the azo-imidazole and phenyl ring systems and provide insights into the intermolecular interactions, such as hydrogen bonding involving the imidazole N-H group, that govern the crystal packing. This solid-state structural data is invaluable for understanding the molecule's physical properties and its interactions in a condensed phase.
Table 3: Mentioned Compound Names
| Compound Name |
|---|
| This compound |
| 4-chlorophenyl diazonium cation |
Single-Crystal X-ray Diffraction Analysis
The expected molecular geometry would feature a nearly planar imidazole ring and a 4-chlorophenyl ring. The dihedral angle between these two rings would be a key structural parameter, influencing the degree of π-conjugation across the azo bridge. In 2-[(1E)-2-(4-Fluorophenyl)diazenyl]-1H-imidazole, the twist between the imidazole and phenyl rings is approximately 30°. mdpi.com A similar twisted conformation would be expected for the 4-chloro derivative to minimize steric hindrance.
A hypothetical data table for the crystallographic parameters of this compound, based on related compounds, is presented below for illustrative purposes.
Table 1: Hypothetical Crystallographic Data for this compound
| Parameter | Expected Value |
|---|---|
| Crystal System | Triclinic or Monoclinic |
| Space Group | P-1 or P2₁/c |
| a (Å) | ~10-12 |
| b (Å) | ~10-12 |
| c (Å) | ~11-13 |
| α (°) | ~80-90 |
| β (°) | ~85-100 |
| γ (°) | ~65-90 |
| Volume (ų) | ~1000-1200 |
Note: This data is illustrative and based on the crystallographic information of structurally related compounds.
Intermolecular Interactions and Packing Arrangements
The way molecules arrange themselves in a crystal, known as the crystal packing, is governed by a variety of non-covalent intermolecular interactions. These interactions, although weaker than covalent bonds, are critical in determining the physical properties of the solid, such as melting point, solubility, and stability.
For this compound, the presence of the imidazole ring with its N-H group is expected to be a primary driver of intermolecular association through hydrogen bonding. Specifically, N-H···N hydrogen bonds between the imidazole rings of adjacent molecules are highly probable. This type of interaction is a common and robust supramolecular synthon observed in the crystal structures of many imidazole-containing compounds, leading to the formation of chains or more complex networks. mdpi.comnih.gov For example, in the crystal structure of 2-[(1E)-2-(4-Fluorophenyl)diazenyl]-1H-imidazole, molecules form hydrogen-bonded chains via N–H···N interactions. mdpi.comresearchgate.net
UV-Visible Spectroscopy in Chromophore Analysis and Electronic Transition Studies
UV-Visible spectroscopy is a pivotal technique for investigating compounds containing chromophores—the parts of a molecule responsible for its color. The azo group (-N=N-) linked to two aromatic systems (the imidazole and 4-chlorophenyl rings) in this compound constitutes an extended chromophore, which is expected to absorb light in the visible or near-UV region of the electromagnetic spectrum.
Absorption and Emission Properties of the Azo Chromophore
The electronic absorption spectrum of this compound is predicted to exhibit characteristic bands corresponding to π→π* and n→π* electronic transitions. The intense π→π* transition, involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital, is typically observed at shorter wavelengths (in the UV region). The less intense n→π* transition, which involves the excitation of a non-bonding electron from one of the nitrogen atoms to a π* antibonding orbital, usually appears at longer wavelengths and is responsible for the characteristic color of azo compounds. The extended conjugation between the imidazole and chlorophenyl rings through the azo bridge is expected to shift these absorptions to longer wavelengths (a bathochromic shift) compared to simpler azo compounds. icrc.ac.ir While emission (fluorescence) is not a universal property of azo compounds due to efficient non-radiative decay pathways, some imidazole derivatives are known to be fluorescent. nih.gov
Solvatochromism and pH-Dependent Spectral Investigations
The electronic absorption spectrum of this compound is expected to be sensitive to the surrounding environment, a phenomenon known as solvatochromism. wikipedia.org This sensitivity arises from differential solvation of the ground and excited electronic states of the molecule. By measuring the UV-Vis spectra in a range of solvents with varying polarities, one can probe the nature of the electronic transitions. A bathochromic (red) or hypsochromic (blue) shift in the absorption maximum with increasing solvent polarity can provide information about the change in dipole moment upon electronic excitation. nih.gov For azo dyes, an increase in solvent polarity often leads to a bathochromic shift in the π→π* band. icrc.ac.ir
Furthermore, the presence of the imidazole ring, which contains both acidic (N-H) and basic (pyridinic nitrogen) sites, makes the spectral properties of this compound likely to be pH-dependent. coreychem.com Protonation of the pyridinic nitrogen at low pH can alter the electronic distribution within the chromophore, typically leading to a hypsochromic shift. youtube.com Conversely, deprotonation of the N-H proton at high pH would increase the electron-donating ability of the imidazole ring, resulting in a bathochromic shift and a visible color change. nih.gov This halochromic behavior is a key feature of many imidazole-based azo dyes. researchgate.net
Table 2: Expected UV-Visible Spectral Behavior of this compound
| Condition | Expected Observation | Rationale |
|---|---|---|
| Increasing Solvent Polarity | Bathochromic shift (red shift) | Stabilization of the more polar excited state |
| Acidic pH (Protonation) | Hypsochromic shift (blue shift) | Disruption of conjugation upon protonation of the basic nitrogen |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Characterization
Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of a molecule. An IR spectrum provides information about molecular vibrations that cause a change in the dipole moment, while a Raman spectrum detects vibrations that cause a change in the polarizability of the molecule. Together, they offer a detailed fingerprint of the functional groups present in a compound.
For this compound, the IR spectrum is expected to show a number of characteristic absorption bands. A broad band in the region of 3100-2800 cm⁻¹ would be indicative of the N-H stretching vibration of the imidazole ring, often broadened due to hydrogen bonding. Aromatic C-H stretching vibrations are anticipated to appear just above 3000 cm⁻¹. The C=N and C=C stretching vibrations of the imidazole and phenyl rings would likely produce a series of sharp bands in the 1600-1450 cm⁻¹ region. The characteristic -N=N- (azo) stretching vibration is often weak in the IR spectrum but may appear in the 1400-1450 cm⁻¹ range. A strong band corresponding to the C-Cl stretching vibration of the chlorophenyl group is expected in the fingerprint region, typically around 1090 cm⁻¹.
The IR spectrum of a related compound, 2-(4-chlorophenyl)-1,4,5-triphenyl-1H-imidazole, shows characteristic peaks for aromatic C-H, C=N, and C=C stretching, providing a reference for the expected vibrational frequencies in the target molecule. researchgate.net
Raman spectroscopy would be particularly useful for observing the azo -N=N- stretching vibration, which is often more intense in the Raman spectrum than in the IR spectrum due to the polarizability of the bond. The symmetric breathing modes of the aromatic rings would also give rise to strong signals in the Raman spectrum.
Table 3: Predicted Characteristic IR and Raman Vibrational Frequencies for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
|---|---|---|
| N-H Stretch (Imidazole) | 3100-2800 (broad) | IR |
| Aromatic C-H Stretch | 3100-3000 | IR, Raman |
| C=N / C=C Stretch (Aromatic Rings) | 1600-1450 | IR, Raman |
| N=N Stretch (Azo) | 1450-1400 | Raman (stronger), IR (weaker) |
Reactivity and Reaction Mechanism Investigations
Electrochemical Behavior and Redox Mechanisms
The electrochemical characteristics of arylazo compounds are typically dominated by the reduction of the azo group. While specific studies on 2-[(4-Chlorophenyl)azo]-1H-imidazole are not extensively documented, the behavior can be inferred from investigations of analogous arylazo compounds. The reduction process is generally pH-dependent and occurs in successive steps.
Cyclic voltammetry (CV) is a key technique used to probe the redox behavior of arylazo compounds. In aprotic media like dimethylformamide (DMF), the electrochemical reduction of the azo moiety typically proceeds through two successive one-electron transfer steps. The first step is often an irreversible reduction to a radical anion, which can be unstable. The instability may arise from subsequent chemical reactions, such as isomerization. The second step is generally a more reversible reduction of the radical anion to a dianion. thescipub.com
The presence of the electron-withdrawing chloro-substituent on the phenyl ring is expected to make the reduction of the azo group occur at a less negative potential compared to the unsubstituted 2-(phenylazo)imidazole, as it stabilizes the resulting anionic species. The imidazole (B134444) ring itself can also influence the redox potentials.
Table 1: Representative Electrochemical Data for Arylazo Compound Reduction Note: This data is for a representative arylazo compound, Sudan II, in DMF and is used to illustrate the typical electrochemical behavior, as specific data for this compound is not available in the cited literature.
| Parameter | First Reduction Wave | Second Reduction Wave |
| Potential (V vs. SCE) | Irreversible peak | Reversible peak |
| Mechanism | Formation of radical anion | Formation of dianion |
| Characteristics | Followed by chemical reaction (e.g., isomerization) | Stable on the CV timescale |
Data compiled based on descriptions in thescipub.com.
The reduction mechanism of arylazo compounds in aprotic solvents generally follows an ECE (Electron transfer-Chemical step-Electron transfer) mechanism. thescipub.com
First Electron Transfer (E): The neutral arylazo molecule (Ar-N=N-Im) accepts one electron to form a radical anion, [Ar-N=N-Im]•⁻. This step is often irreversible in CV due to the subsequent chemical reaction.
Chemical Step (C): The formed radical anion may undergo a chemical transformation. For some arylazo compounds, this has been proposed as a trans-to-cis isomerization of the radical species. thescipub.com
Second Electron Transfer (E): The product of the chemical step then accepts a second electron to form a dianion, [Ar-N=N-Im]²⁻. This step is often observed to be electrochemically reversible.
Photoreactivity Studies and Photoisomerization Processes
Arylazoimidazoles are part of the broader family of azobenzene-based molecular switches, which exhibit photochromism—a reversible change in color upon exposure to light. This behavior is rooted in the photoisomerization of the azo bond.
The most significant photoreaction of this compound is the reversible isomerization between its two geometric isomers: the more stable E (trans) isomer and the less stable Z (cis) isomer.
E → Z Isomerization: Upon irradiation with light of an appropriate wavelength, typically in the UV or near-visible region corresponding to the π-π* transition of the azo chromophore, the E isomer is converted to the Z isomer. pwr.edu.pl The E form of 2-arylazoimidazoles typically absorbs around 360–380 nm. pwr.edu.pl
Z → E Isomerization: The reverse reaction can be triggered either by irradiation with a different wavelength of light (often corresponding to the n-π* transition of the Z isomer) or thermally. nih.govniscpr.res.in For many 2-arylazoimidazoles, the back-isomerization occurs thermally at room temperature. nih.gov
The mechanism involves the photoexcitation of the molecule, followed by a non-radiative decay to a twisted geometry around the -N=N- bond, which can then relax to either the E or Z ground state. The presence of the imidazole ring, as opposed to a simple benzene (B151609) ring, can significantly alter the photochemical properties, including the quantum yields and the thermal stability of the Z isomer. nih.gov Studies on N-methyl-2-arylazoimidazoles show that substitution on the aryl ring affects the cis half-life and photoreversion yields. nih.gov
Table 2: Photochemical Properties of a Related 2-Arylazoimidazole Compound Note: Data is for 1-N-methyl-2-(phenylazo)imidazole (Pai-Me) in toluene, as specific data for the title compound is not available. The 4-chloro substituent is expected to modestly shift the absorption maxima.
| Property | Value | Condition |
| Isomerization | trans-to-cis (E-to-Z) | Reversible photoisomerization |
| λmax (E isomer) | ~355 nm | Toluene |
| Forward Quantum Yield (ΦE→Z) | 0.25 ± 0.03 | Excitation at 355 nm |
| Activation Energy (Ea) for thermal Z→E | 79.0 ± 3.5 kJ mol⁻¹ | Toluene |
Data sourced from nih.gov.
Photocyclization is another possible photoreaction for some azo compounds, leading to the formation of cyclic structures like benzocinnolines. However, this reaction pathway is generally less common than Z/E isomerization and typically requires specific structural features or reaction conditions. For 2-arylazoimidazoles, including this compound, photocyclization reactions have not been reported as a significant process. The dominant and well-studied photoreaction is the reversible isomerization around the azo bond.
Acid-Base Equilibria and Protonation Studies
The imidazole moiety in this compound contains two nitrogen atoms, making it both a weak acid and a weak base.
The basicity is attributed to the pyridine-type nitrogen atom (N3), which has a lone pair of electrons in an sp² hybrid orbital that is not part of the aromatic π-system. This nitrogen can accept a proton to form a cationic imidazolium (B1220033) species. The acidity is associated with the pyrrole-type nitrogen (N1), which can be deprotonated under strongly basic conditions.
The pKa value for the protonation of the imidazole ring is a key parameter. The pKa of the parent imidazole molecule is approximately 7.0. ut.ee The substituent at the 2-position significantly influences this value. The 2-(4-chlorophenyl)azo group is strongly electron-withdrawing due to the inductive and mesomeric effects of both the azo group and the chloro substituent. This electron withdrawal reduces the electron density on the imidazole ring, particularly at the basic N3 nitrogen, making it less available for protonation. Consequently, this compound is expected to be a weaker base than imidazole, and its pKa value should be significantly lower than 7.0.
Protonation of the imidazole ring alters the electronic properties of the entire molecule. The positive charge on the imidazolium ring further enhances the electron-withdrawing nature of the substituent, which would, in turn, affect the redox potential and the absorption spectrum of the azo chromophore.
Table 3: Comparison of Imidazole pKa Values
| Compound | pKa (for protonation of the ring) | Effect of Substituent |
| Imidazole | ~7.0 ut.ee | Reference compound |
| This compound | < 7.0 (Predicted) | The electron-withdrawing 2-(4-chlorophenyl)azo group decreases the basicity of the imidazole ring, thus lowering the pKa. |
Thermal Decomposition Pathways and Stability Analysis
Comprehensive investigations into the thermal decomposition pathways and stability of this compound are crucial for understanding its behavior under elevated temperatures and predicting its shelf-life and potential hazards. While specific experimental data for this exact compound is not extensively available in the public domain, analysis of related arylazoimidazole structures provides a foundational understanding of the anticipated thermal behavior. Techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are standard methods for these investigations.
TGA measures the change in mass of a sample as a function of temperature, indicating the temperatures at which the compound begins to decompose and the extent of mass loss at various stages. For analogous azo compounds and imidazole derivatives, thermal decomposition is often a multi-stage process. The stability of such compounds is influenced by the nature of the substituents on both the phenyl and imidazole rings. Generally, imidazole derivatives are noted for their thermal stability. For instance, some triphenyl-imidazole derivatives have shown good thermal stability, which is a desirable characteristic for various applications.
The decomposition of arylazo compounds can be initiated by the cleavage of the C-N or N=N bonds. The presence of the chlorophenyl group and the imidazole ring will significantly influence the decomposition mechanism. In studies of similar heterocyclic azo compounds, the initial decomposition step often involves the loss of nitrogen gas (N₂) due to the rupture of the azo linkage, which is a common pathway for many azo compounds. This would lead to the formation of radical species, which then undergo further reactions.
For example, studies on 2,2′-azobis(1H-imidazole-4,5-dicarbonitrile), a related but more complex azo-imidazole compound, have shown very high thermal stability, with a decomposition temperature around 369 °C. mdpi.comnih.gov The decomposition process for imidazoline/dimethyl succinate (B1194679) hybrids has been observed to be a multi-step process, starting at temperatures around 191-208 °C, with the initial step involving the breaking of ester bonds. nih.gov While these are not direct analogues, they provide insight into the potential complexity of the decomposition of this compound.
A hypothetical thermal decomposition analysis for this compound would likely reveal its decomposition onset temperature, the temperature of maximum decomposition rate, and the percentage of residual mass. This data is critical for determining the material's operational limits.
Below is a hypothetical data table illustrating the kind of information that would be obtained from a Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) study of this compound. Note: The following data is illustrative and not based on experimental results for the specific compound.
Hypothetical Thermal Analysis Data for this compound
| Parameter | Value | Unit | Method |
|---|---|---|---|
| Onset Decomposition Temperature (Tonset) | 220 | °C | TGA |
| Temperature of Maximum Decomposition (Tmax) | 250 | °C | TGA |
| Final Decomposition Temperature (Tfinal) | 350 | °C | TGA |
| Residual Mass at 600 °C | 15 | % | TGA |
| Melting Point (Tm) | 185 | °C | DSC |
The stability analysis would also involve isothermal TGA, where the sample is held at a constant temperature for an extended period to observe mass loss over time, providing insights into its long-term thermal stability at specific temperatures. The decomposition pathways would likely involve the initial cleavage of the azo bond, leading to the formation of a 4-chlorophenyl radical and a 2-imidazolyl radical. These highly reactive intermediates would then undergo a series of complex reactions, including hydrogen abstraction, dimerization, and further fragmentation of the imidazole ring, leading to a variety of smaller volatile molecules and a carbonaceous residue. The specific products formed would depend on the precise conditions of the thermal decomposition, such as the atmosphere (inert or oxidative) and the heating rate.
Coordination Chemistry and Metal Complex Formation Research
Ligand Properties of the 2-[(4-Chlorophenyl)azo]-1H-Imidazole Moiety
The this compound moiety is expected to act as a bidentate N,N'-chelating ligand. The potential donor sites are one of the nitrogen atoms of the imidazole (B134444) ring and a nitrogen atom from the azo group. This chelation results in the formation of a stable five-membered ring with a coordinated metal ion.
Based on studies of analogous arylazoimidazoles, the primary chelation mode of this compound involves coordination of the metal ion to the pyridine-type nitrogen of the imidazole ring and the nitrogen atom of the azo group that is closer to the imidazole ring. This arrangement forms a stable five-membered chelate ring. Research on osmium complexes with various arylazoimidazoles has shown that these ligands act as N,N' chelators. The coordination typically involves the N(3) of the imidazole and the adjacent azo nitrogen.
For instance, in the case of 1-alkyl-2-(phenylazo)imidazole complexes with cadmium(II), the ligand coordinates to the metal center through the imidazole and azo nitrogen atoms. This bidentate chelation is a common feature among this class of compounds.
The coordination of this compound is influenced by both electronic and steric factors. The electronic nature of the substituent on the phenyl ring can affect the electron density on the azo group, thereby influencing the strength of the metal-ligand bond. The chloro group at the para-position of the phenyl ring is an electron-withdrawing group, which can modulate the electronic properties of the resulting metal complexes.
Studies on osmium(II) complexes of arylazoimidazoles with different para-substituents (H, Me, OMe, Cl, NO2) have demonstrated that the electronic properties, such as the Os(III)/Os(II) redox couple, are influenced by these substituents. The presence of the chloro group in this compound would be expected to have a similar electronic influence.
Steric factors, such as the presence of bulky substituents on the imidazole ring or near the coordination sites, can also affect the geometry and stability of the metal complexes. For the unsubstituted 1H-imidazole moiety in the target ligand, steric hindrance is expected to be minimal, allowing for the formation of various coordination geometries.
Synthesis and Structural Elucidation of Metal Complexes
The synthesis of metal complexes with arylazoimidazole ligands is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes can be characterized by various spectroscopic and analytical techniques to elucidate their structures.
Transition metal complexes of arylazoimidazoles have been synthesized and characterized. For example, osmium(II) complexes of the type Os(RaaiH)2Cl2 (where RaaiH represents various p-substituted arylazoimidazoles) have been prepared by reacting the ligand with (NH4)2[OsCl6]. These complexes were characterized by elemental analysis, IR, UV-Vis, and 1H NMR spectroscopy. The infrared spectra of these complexes show a characteristic shift of the N=N stretching frequency to lower wavenumbers upon coordination, indicating a d(Os)→π*(azo) back-donation.
Similarly, the synthesis of Mn(II), Co(II), Ni(II), and Cu(II) complexes with a new azo imidazole derivative has been reported, with octahedral geometries proposed for these complexes based on spectroscopic and magnetic susceptibility data.
Table 1: Spectroscopic Data for Representative Transition Metal Complexes of Arylazoimidazoles
| Complex Type | ν(N=N) in Ligand (cm⁻¹) | ν(N=N) in Complex (cm⁻¹) | Key UV-Vis Absorption (nm) | Reference |
| ctc-Os(RaaiH)₂Cl₂ | ~1400-1410 | ~1300-1340 | ~550-600 (MLCT) | |
| ccc-Os(RaaiH)₂Cl₂ | ~1400-1410 | ~1300-1340 | ~500-550 (MLCT) |
Note: Data is for a range of p-substituted arylazoimidazoles (R = H, Me, OMe, Cl, NO2).
The coordination chemistry of arylazoimidazoles extends to main group metals. For instance, cadmium(II) complexes with 1-alkyl-2-(phenylazo)imidazole ligands have been synthesized and structurally characterized. The reaction of CdX2 (X = Cl, Br, I) with the ligand in methanol (B129727) or acetonitrile (B52724) yields complexes of the composition Cd(RaaiR')2X2. X-ray crystallographic studies of a related complex, [Cd(TaiMe)I2·DMF], confirmed the coordination of the ligand to the cadmium center.
More recently, the coordination of triarylazoimidazoles to Group 12 metals (Zn, Cd, Hg) has been shown to induce bright red photoluminescence, highlighting the potential for interesting photophysical properties in the main group metal complexes of these ligands.
Table 2: Characterization of a Representative Main Group Metal Complex of an Arylazoimidazole
| Complex | Crystal System | Space Group | Key Bond Lengths (Å) | Reference |
| [Cd(TaiMe)I₂·DMF] | Monoclinic | P2₁/n | Cd-N(imidazole) = 2.338(3), Cd-N(azo) = 2.404(3) |
Note: TaiMe is 1-methyl-2-(p-tolylazo)imidazole.
Mechanistic Studies of Ligand-Metal Interactions and Complex Stability
Mechanistic studies on the formation of metal complexes with arylazoimidazoles provide insights into the kinetics and thermodynamics of these reactions. The stability of the resulting complexes is a crucial factor in their potential applications.
Catalytic Applications of Metal-Azo-Imidazole Complexes in Chemical Transformations
A comprehensive review of the scientific literature reveals a notable gap in research concerning the catalytic applications of metal complexes specifically derived from the ligand This compound . While the broader classes of metal-imidazole and metal-azo complexes are extensively studied for their catalytic prowess in a variety of chemical transformations, complexes of this particular ligand have not been the subject of detailed catalytic investigation.
The field of catalysis heavily relies on the intricate interplay between the metal center and the electronic and steric properties of its coordinating ligands. Azo-imidazole ligands, in general, are recognized for their potential to act as versatile scaffolds in the design of catalysts. The imidazole moiety offers a robust coordination site through its nitrogen atoms, while the azo group can influence the electronic environment of the metal center and participate in redox processes.
Hypothetically, metal complexes of This compound could be explored as catalysts in several key areas of chemical synthesis:
Oxidation Reactions: The redox-active nature of the azo linkage, coupled with a suitable transition metal, could facilitate the catalytic oxidation of substrates such as alcohols, alkenes, and sulfides.
Reduction Reactions: Conversely, these complexes could potentially catalyze reduction reactions, including the hydrogenation of unsaturated bonds or the reduction of nitroarenes.
Cross-Coupling Reactions: Palladium or nickel complexes of this ligand might be investigated for their efficacy in catalyzing C-C bond-forming reactions, such as the Suzuki-Miyaura or Heck couplings, which are fundamental in the synthesis of complex organic molecules.
However, despite this potential, a thorough search of available research databases and scientific journals did not yield any specific studies, experimental data, or detailed findings on the use of This compound metal complexes in any of these or other chemical transformations. Consequently, no data tables on reaction yields, selectivity, turnover numbers, or comparisons of catalytic activity can be provided at this time.
The absence of such research indicates that the catalytic potential of this specific family of compounds remains an unexplored area of chemical science. Future research endeavors would be necessary to synthesize these complexes, characterize their structural and electronic properties, and systematically evaluate their catalytic activity in various organic reactions. Such studies would be essential to determine if 2-[(4--Chlorophenyl)azo]-1h-imidazole can serve as a valuable ligand in the development of novel and efficient catalysts.
Molecular Interactions with Biological Macromolecules: Academic Research Perspectives
Cellular Uptake and Localization Research MethodologiesResearch methodologies and findings concerning the cellular uptake and localization of this specific compound are not available.
Until academic research is conducted and published on 2-[(4-Chlorophenyl)azo]-1h-imidazole, a detailed and scientifically accurate article on its molecular interactions with biological macromolecules cannot be generated.
Advanced Research Applications and Methodologies
Design and Development as Spectroscopic Probes in Chemical and Biological Systems
The molecular architecture of 2-[(4-Chlorophenyl)azo]-1h-imidazole provides a versatile platform for the design of spectroscopic probes. The design leverages the inherent properties of its constituent functional groups: the imidazole (B134444) ring and the chlorophenyl-substituted azo bridge. The imidazole moiety is known to be pH-sensitive and can act as an effective binding site for metal ions, while the azo structure serves as a chromophore, providing a distinct colorimetric or fluorometric response upon interaction with an analyte. coreychem.com
In the development of these probes, modifications to the core structure can be introduced to enhance selectivity and sensitivity. For instance, the imidazole ring can be functionalized to create specific coordination pockets for targeted metal ions. Researchers have synthesized various imidazole-based fluorescent probes for the specific detection of analytes like hypochlorite (B82951) (ClO⁻) and bisulfite (HSO₃⁻). rsc.org The design process for such probes often involves computational assistance, such as Density Functional Theory (DFT) calculations, to predict the probe's response to a specific analyte. rsc.org The azo group, being photoreactive, allows for the development of photoresponsive materials where light can be used as a trigger to alter the probe's properties. This photochromic behavior, characterized by reversible trans-cis isomerization, is a key principle in designing molecular switches. mdpi.com
The development pathway for a spectroscopic probe based on this compound involves:
Synthesis of the core molecule: Creating the this compound structure.
Functionalization: Introducing specific recognition units to the imidazole or phenyl rings to target a particular analyte.
Spectroscopic Characterization: Analyzing the absorption and emission properties of the probe in the presence and absence of the target analyte to establish its signaling mechanism.
This strategic design results in probes that can function as ionic probes for pH sensing or for the colorimetric detection of heavy metals such as Hg²⁺ and Cu²⁺. coreychem.com After further modification, these structures can also serve as precursors for advanced fluorescent probes used as biomarkers. coreychem.com
Integration into Sensor Systems for Analyte Detection and Mechanistic Study
The integration of this compound and its derivatives into sensor systems is a direct application of their properties as spectroscopic probes. These systems are designed for the selective and sensitive detection of various chemical species. The underlying mechanism of detection typically relies on a change in the electronic properties of the molecule upon binding with an analyte, which in turn leads to a measurable change in its absorption or fluorescence spectrum.
For example, chemosensors based on related imidazole-azo dyes have been developed for the detection of metal ions. The coordination of a metal ion to the nitrogen atoms of the imidazole and/or azo group alters the intramolecular charge transfer (ICT) characteristics of the molecule, resulting in a distinct color change or fluorescence quenching/enhancement. researchgate.net The selectivity of the sensor is dictated by the specific electronic and steric environment of the binding site.
The mechanistic study of these sensor systems is crucial for understanding their function and for optimizing their performance. Key aspects investigated include:
Binding Stoichiometry: Determining the ratio in which the probe molecule binds to the analyte.
Binding Affinity: Quantifying the strength of the interaction between the probe and the analyte.
Response Mechanism: Elucidating the electronic and structural changes that lead to the observed signal, often through techniques like ¹H-NMR titration and computational modeling.
Research on related 1,2,4,5-tetraphenyl-1H-imidazole-based systems has demonstrated their use in the selective detection of Fe³⁺ ions through an intermolecular charge transfer mechanism. researchgate.net The imidazole core provides the necessary framework, and strategic modifications allow for tuning the sensor's response to different analytes.
| Target Analyte | Signaling Mechanism | Sensing Principle | Reference Compound Type |
|---|---|---|---|
| Heavy Metal Ions (e.g., Hg²⁺, Cu²⁺) | Colorimetric Change | Coordination with imidazole and azo nitrogens, altering the chromophore's electronic state. | Imidazole-Azo Dyes |
| pH (H⁺) | Colorimetric/Fluorometric Change | Protonation/deprotonation of the pH-sensitive imidazole ring. | Imidazole Derivatives |
| Anions (e.g., ClO⁻, HSO₃⁻) | Fluorescence Quenching or Enhancement | Specific chemical reaction or interaction with a functionalized imidazole probe. | Functionalized Imidazole Probes |
| Iron (Fe³⁺) | Fluorescence Quenching | Intermolecular Charge Transfer (ICT) upon coordination. | Tetraphenyl-1H-imidazole Derivatives |
Role in Materials Science Research for Functional Organic Frameworks
In materials science, this compound serves as a potential bridging organic ligand for the synthesis of functional organic frameworks, particularly metal-organic frameworks (MOFs). nih.gov MOFs are crystalline materials constructed from metal ions or clusters linked together by organic molecules. The role of the imidazole-azo ligand is fundamental to the structure and formation of the resulting framework.
The nitrogen atoms in both the imidazole ring and the azo group can act as coordination sites (Lewis basic sites) that bind to metal centers (Lewis acidic sites). researchgate.net This coordination is the basis for the self-assembly process that forms the extended, often porous, network of the MOF. The specific geometry of the this compound ligand—its length, rigidity, and the spatial arrangement of its coordination sites—dictates the topology and dimensionality of the final framework. For instance, depending on the coordination preference of the metal ion and the reaction conditions, it could potentially form one-dimensional chains, two-dimensional layers, or three-dimensional frameworks. rsc.org
The synthesis of such frameworks typically involves solvothermal or hydrothermal methods, where the metal precursor and the organic ligand are reacted in a solvent at elevated temperature and pressure. rsc.org The imidazole moiety is a well-established building block in the construction of a specific class of MOFs known as zeolitic imidazolate frameworks (ZIFs). google.com The incorporation of the azo-phenyl group adds functionality and modifies the electronic landscape of the resulting framework. While the properties of the final material are not the focus here, the ligand's role is paramount in enabling the formation of these structured materials.
Key roles of the ligand in framework synthesis include:
Structural Direction: The ligand's geometry guides the assembly of the network.
Coordination Bonding: The nitrogen atoms provide the necessary sites for linking metal ions.
Framework Functionalization: The chlorophenyl and azo groups become integral parts of the framework's internal surface, defining its chemical environment.
Applications in Organic Light-Emitting Diode (OLED) and Dye-Sensitized Solar Cell (DSSC) Research
Organic Light-Emitting Diodes (OLEDs): Imidazole derivatives are widely investigated for OLED applications due to their excellent thermal stability and strong electron-withdrawing nature, which makes them suitable as emitters, hosts, or electron-transporting materials (ETMs). tandfonline.comtandfonline.comresearchgate.net The imidazole core in this compound contributes to these favorable electronic properties. The molecular design principle involves creating bipolar molecules (containing both electron-donating and electron-accepting parts) to achieve balanced charge transport, which is crucial for efficient electroluminescence. In some designs, carbazole (B46965) units act as donors while imidazole units act as acceptors. nih.gov The presence of the azo bridge and the chlorophenyl group would further modulate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, thereby influencing the emission color and charge injection barriers. For instance, twisted molecular structures can be designed to achieve deep-blue emissions by hindering intramolecular charge transfer (ICT). nih.gov
Dye-Sensitized Solar Cells (DSSCs): In DSSC research, the focus is on molecules that can act as sensitizers—dyes that absorb light and inject electrons into a wide-bandgap semiconductor like titanium dioxide (TiO₂). Azo dyes are explored as cost-effective alternatives to traditional ruthenium-based sensitizers. icrc.ac.iricrc.ac.ir The fundamental molecular principle for a DSSC dye is the Donor-π-Acceptor (D-π-A) structure. icrc.ac.ir In this compound, these components can be conceptually assigned:
Donor (D): The imidazole ring can act as an electron-donating group.
π-Bridge (π): The azo group (-N=N-) provides the conjugated bridge for efficient charge transfer from the donor to the acceptor.
Acceptor (A): The chlorophenyl group acts as an electron-accepting moiety. Additionally, for proper function in a DSSC, an anchoring group (like carboxylic or sulfonic acid) is typically required to bind the dye to the TiO₂ surface, a feature not present in the base molecule but a common target for synthetic modification. icrc.ac.ir
The molecular design aims to tune the dye's absorption spectrum to match the solar spectrum and to align its LUMO energy level just above the conduction band of the TiO₂ for efficient electron injection, while the HOMO level should be below the redox potential of the electrolyte for effective dye regeneration. mdpi.comresearchgate.net Theoretical studies, often using TD-DFT, are employed to investigate these optoelectronic properties and predict the suitability of novel dye structures. researchgate.net Imidazole-based dyes are known to facilitate efficient electron injection, and their properties can be finely tuned through synthetic modifications. nih.gov
| Application | Key Molecular Component | Principle/Role | Desired Molecular Property |
|---|---|---|---|
| OLED | Imidazole Ring | Electron-withdrawing character, good thermal stability. | High electron mobility, suitable LUMO level for electron injection. |
| OLED | Azo-Chlorophenyl Group | Modulation of electronic structure and energy levels. | Tuning of HOMO/LUMO gap to control emission color. |
| DSSC | Imidazole Ring | Potential electron donor in a D-π-A structure. | HOMO level below electrolyte redox potential. |
| DSSC | Azo Bridge | Conjugated π-system for charge transfer. | Facilitates efficient intramolecular charge transfer from donor to acceptor. |
| DSSC | Chlorophenyl Group | Electron acceptor function. | LUMO level above semiconductor conduction band for electron injection. |
Future Research Directions and Unaddressed Challenges in Azo Imidazole Chemistry
Exploration of Unconventional Synthetic Pathways and Sustainable Methodologies
A significant focus of future research is the development of environmentally benign and efficient methods for synthesizing azo-imidazoles. Traditional methods often rely on harsh conditions or generate substantial waste. rsc.org The scientific community is actively exploring "green" alternatives to overcome these drawbacks.
Key research thrusts include:
Microwave-Assisted Organic Synthesis (MAOS): This technique has been successfully used for synthesizing various imidazole (B134444) and azo-imidazole derivatives, offering benefits such as reduced reaction times, increased yields, and lower energy consumption. nih.govresearchgate.net Future work should focus on optimizing microwave-assisted protocols specifically for the synthesis of 2-[(4-Chlorophenyl)azo]-1h-imidazole, potentially leading to a more sustainable industrial-scale production method.
One-Pot, Multi-Component Reactions: Simplifying synthesis into fewer steps is a core principle of green chemistry. One-pot, three-component synthesis has been reported for other azo-imidazole derivatives, combining precursor azo dyes, ammonium (B1175870) acetate, and other reagents under microwave irradiation. nih.gov Applying this strategy to the synthesis of this compound could streamline its production significantly.
Solid-Acid Catalysts: The use of recyclable catalysts, such as sulfonic acid functionalized magnetic nanoparticles, presents a green approach for azo dye synthesis. rsc.org Research into adapting these solid-acid catalysts for the coupling reaction that forms this compound could eliminate the need for corrosive liquid acids and simplify product purification.
| Research Direction | Sustainable Methodology | Potential Advantage for this compound |
| Process Intensification | Microwave-Assisted Synthesis | Faster reaction rates, higher yields, energy efficiency. researchgate.net |
| Synthesis Simplification | One-Pot Reactions | Fewer reaction steps, reduced solvent use, less waste. nih.gov |
| Green Catalysis | Reusable Solid-Acid Catalysts | Avoidance of harsh liquid acids, easier catalyst recovery. rsc.org |
Advanced Computational Modeling for Predictive Reactivity and Interaction Studies
Computational chemistry provides powerful, non-empirical tools to predict molecular properties and guide experimental work, thereby saving time and resources. For azo-imidazoles, these methods can elucidate electronic structure, predict spectroscopic behavior, and simulate interactions with biological targets. researchgate.netnih.gov
Future computational research on this compound should include:
Density Functional Theory (DFT) Calculations: DFT can be used to calculate the optimized molecular geometry, vibrational frequencies (FT-IR), and electronic absorption wavelengths (UV-vis) of the molecule. nih.gov Such studies can confirm experimental data and provide insights into the molecule's electronic properties, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels.
Molecular Docking Simulations: To explore the potential biological applications of this compound, molecular docking can simulate its binding affinity and mode of interaction with various protein targets, such as bacterial enzymes or cancer-related proteins. researchgate.netnih.gov This can help identify promising therapeutic applications for the compound.
Molecular Dynamics (MD) Simulations: Following docking studies, MD simulations can be employed to assess the stability of the predicted ligand-protein complex over time, providing a more dynamic and realistic picture of the molecular interactions. nih.gov
Development of Novel Derivatization Strategies for Enhanced Functionality
The functional versatility of this compound can be significantly expanded through strategic chemical modification, or derivatization. By adding different functional groups to the core structure, its physical, chemical, and biological properties can be fine-tuned for specific applications. researchgate.netnih.gov
Promising derivatization strategies include:
Substitution on the Phenyl Ring: Replacing or adding substituents to the 4-chlorophenyl ring can modulate the electronic properties of the entire molecule. This can alter its color, photo-switching behavior, and binding interactions with target molecules.
Functionalization of the Imidazole Ring: The nitrogen atoms in the imidazole ring are key sites for modification. Alkylation or acylation at these positions can change the molecule's solubility, stability, and coordination properties with metal ions. nih.gov
Azo Coupling-Based Derivatization: The azo group itself can be the basis for further functionalization. Azo coupling is a versatile method for linking aromatic compounds, and this chemistry could be used to attach this compound to polymers, surfaces, or other complex molecules to create advanced materials. nih.gov
Interdisciplinary Research Avenues at the Interface of Chemistry, Materials Science, and Biological Sciences
The most exciting future prospects for this compound lie at the intersection of different scientific disciplines. Its unique combination of an imidazole moiety (known for biological activity and coordination chemistry) and an azo group (known for photochromism and color) makes it a candidate for a wide array of advanced applications. researchgate.netjchemrev.comnih.gov
Future interdisciplinary research could explore:
Materials Science: The azo group allows for reversible E/Z (trans/cis) isomerization upon exposure to light, a property known as photochromism. acs.org This makes this compound a potential component for developing photoresponsive materials, such as molecular switches, optical data storage systems, and "smart" polymers that change shape or properties in response to light.
Biological Sciences and Medicine: Imidazole derivatives are a cornerstone of medicinal chemistry, found in numerous drugs and bioactive molecules. ajchem-a.com Future research should build on this by investigating the potential of this compound as an antibacterial, antifungal, or anticancer agent. nih.gov Its ability to act as a ligand for metal ions also opens avenues for its use in bioinorganic chemistry and as a component in chemosensors. jchemrev.com
Biomedical Applications: The combination of biological activity and photo-switchability could lead to applications in photopharmacology. In this field, the biological activity of a drug is controlled by light. It may be possible to design derivatives of this compound that are inactive in the dark but become potent therapeutic agents when activated by a specific wavelength of light at a targeted disease site, minimizing side effects. nih.gov
| Interdisciplinary Field | Potential Application for this compound | Key Enabling Property |
| Materials Science | Molecular Switches, Smart Materials | Photoisomerization of the azo (-N=N-) group. acs.org |
| Medicinal Chemistry | Antibacterial, Antifungal, Anticancer Agents | The established bioactivity of the imidazole scaffold. nih.govajchem-a.com |
| Biomedical Science | Photopharmacology, Bioimaging | Combination of bioactivity and photoswitching. nih.gov |
Q & A
Q. What are the common synthetic routes for 2-[(4-Chlorophenyl)azo]-1H-imidazole?
The synthesis typically involves azo coupling between a diazonium salt (derived from 4-chloroaniline) and 1H-imidazole. Key steps include:
- Diazotization : 4-Chloroaniline is treated with nitrous acid (HNO₂) in acidic medium to generate the diazonium salt.
- Coupling reaction : The diazonium salt reacts with 1H-imidazole under controlled pH (often alkaline) to form the azo linkage .
- Purification : Column chromatography or recrystallization is used to isolate the product. Challenges include optimizing reaction time and temperature to prevent decomposition of the azo group.
Q. What spectroscopic techniques are used to characterize this compound?
- NMR spectroscopy : and NMR confirm the aromatic protons and carbons, with characteristic shifts for the azo group (N=N) at δ 7.5–8.5 ppm .
- IR spectroscopy : Stretching vibrations for N=N (~1450–1600 cm⁻¹) and C-Cl (~750 cm⁻¹) are critical .
- Mass spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 247.05 for C₉H₇ClN₄) .
- X-ray crystallography : Resolves bond lengths (e.g., N=N ~1.25 Å) and dihedral angles between aromatic rings (e.g., 67.06° for chlorophenyl-imidazole planes) .
Q. What are the primary applications of this compound in biological research?
The azo-imidazole scaffold is studied for:
- Antimicrobial activity : Inhibition of bacterial enzymes (e.g., cytochrome P450) via coordination to heme iron .
- Anticancer potential : Intercalation with DNA or inhibition of topoisomerases .
- Dye-based assays : Staining cellular components (e.g., proteins) due to its chromophoric azo group .
Advanced Research Questions
Q. How can computational methods predict the biological activity of this compound derivatives?
- Molecular docking : Simulates binding to target proteins (e.g., fungal CYP51). Studies show the chlorophenyl group enhances hydrophobic interactions with active-site residues .
- QSAR models : Correlate substituent effects (e.g., electron-withdrawing Cl) with bioactivity. Hammett constants (σ) predict enhanced antifungal potency with para-chloro substitution .
- DFT calculations : Optimize geometry and electronic properties (e.g., HOMO-LUMO gaps) to rationalize redox behavior in antimicrobial assays .
Q. How to resolve contradictions in reported biological activities across studies?
Discrepancies often arise from:
- Assay variability : Differences in microbial strains (e.g., Candida albicans vs. Aspergillus spp.) or cell lines .
- Structural analogs : Substitutions (e.g., -CF₃ vs. -NO₂) alter solubility and membrane permeability. For example, 2-[(4-Chlorophenyl)azo]-4-(trifluoromethyl)-1H-imidazole shows 10-fold higher potency than nitro-substituted analogs .
- Synergistic effects : Co-administration with adjuvants (e.g., efflux pump inhibitors) may enhance activity in resistant strains .
Q. What strategies optimize the yield of azo coupling reactions in synthesis?
- pH control : Maintain alkaline conditions (pH 8–10) to stabilize the diazonium salt and prevent premature decomposition .
- Catalysts : Use Cu(I) or β-cyclodextrin to accelerate coupling kinetics .
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve imidazole solubility and reaction homogeneity .
Q. What intermolecular interactions stabilize the crystal structure of this compound?
X-ray data reveal:
- C–H···π interactions : Between imidazole protons and chlorophenyl rings (distance: 3.69 Å) .
- π-π stacking : Offset stacking of aromatic rings (centroid distance: 4.02 Å) contributes to 3D lattice stability .
- Hydrogen bonding : Weak N–H···Cl interactions (2.95 Å) further stabilize the packing .
Table 1: Key Crystallographic Parameters
| Parameter | Value |
|---|---|
| Space group | Triclinic, P1 |
| Unit cell dimensions | a = 10.09 Å, b = 13.14 Å, c = 15.62 Å |
| Dihedral angles | 67.06° (chlorophenyl-imidazole) |
| R-factor | 0.041 |
Q. How does the electronic nature of substituents affect the compound’s reactivity?
- Electron-withdrawing groups (e.g., -Cl) : Increase electrophilicity of the azo group, enhancing interactions with nucleophilic residues in target enzymes .
- Steric effects : Bulky substituents (e.g., -CF₃) reduce binding affinity but improve metabolic stability .
- Redox activity : The azo group can undergo reduction to hydrazine in vivo, influencing toxicity profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
